3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Description
3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C20H24FN3O2S and its molecular weight is 389.49. The purity is usually 95%.
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Biological Activity
3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a compound belonging to the class of thienopyrazoles, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a cyclohexyl group, a fluorophenyl moiety, and a thieno[3,4-c]pyrazole core, which are known to contribute to its biological properties.
1. Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can mitigate oxidative stress in biological systems. The protective effects against oxidative damage were evaluated using erythrocyte models from Clarias gariepinus, showing reduced erythrocyte malformations when treated with thienopyrazole compounds compared to controls exposed to toxic agents like 4-nonylphenol .
Treatment | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Thienopyrazole Treatment | 12 ± 1.03 |
2. Anti-inflammatory Activity
Thienopyrazoles have been reported to possess anti-inflammatory effects by inhibiting key pathways involved in inflammation. Compounds in this class have shown potential as phosphodiesterase (PDE) inhibitors, which play a role in inflammatory diseases. Specifically, certain derivatives demonstrated selectivity for PDE7, suggesting applications in treating allergies and other inflammatory conditions .
3. Antimicrobial Activity
The antimicrobial properties of thienopyrazole derivatives are noteworthy. Research has indicated that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic processes .
4. Anticancer Potential
Emerging studies have highlighted the anticancer potential of thienopyrazole derivatives. In vitro assays have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways targeted by these compounds are still under investigation but may involve modulation of signaling pathways associated with cell survival and growth .
Case Studies
Several case studies have explored the biological activities of thienopyrazole derivatives:
- Study on Erythrocyte Protection : In a controlled experiment involving Clarias gariepinus, thienopyrazole compounds were administered alongside toxic agents to assess their protective effects on erythrocytes. Results indicated a significant reduction in oxidative damage markers compared to untreated controls.
- Inhibition of Cancer Cell Lines : A series of experiments were conducted on human cancer cell lines where thienopyrazole derivatives showed promising results in reducing cell viability and inducing apoptosis through caspase activation pathways.
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-15-7-9-16(10-8-15)24-20(17-12-27(26)13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIUCVCFEKOUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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